REACTION_CXSMILES
|
[OH-].[Na+].Cl.[N+:4]([C:7]1[CH:15]=[CH:14][C:10]([C:11]([NH2:13])=[NH:12])=[CH:9][CH:8]=1)([O-:6])=[O:5].[Cl:16][C:17]([SH:20])(Cl)Cl.ClCCl>O>[Cl:16][C:17]1[S:20][N:13]=[C:11]([C:10]2[CH:9]=[CH:8][C:7]([N+:4]([O-:6])=[O:5])=[CH:15][CH:14]=2)[N:12]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
75.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
101.4 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C(=N)N)C=C1
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)S
|
Name
|
|
Quantity
|
760 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below -5° C
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residual solid was recrystallized from 95% ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NS1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |